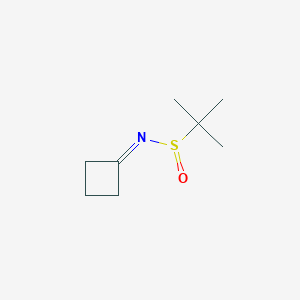

N-cyclobutylidene-2-methylpropane-2-sulfinamide

Description

Properties

IUPAC Name |

N-cyclobutylidene-2-methylpropane-2-sulfinamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NOS/c1-8(2,3)11(10)9-7-5-4-6-7/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWVDMDJXXIBEFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N=C1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191456-53-7 | |

| Record name | N-cyclobutylidene-2-methylpropane-2-sulfinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Approach

The preparation of N-cyclobutylidene-2-methylpropane-2-sulfinamide typically involves the condensation of cyclobutylidene precursors with 2-methylpropane-2-sulfinamide under controlled conditions. The key steps include:

- Formation of the imine linkage between the cyclobutylidene moiety and the sulfinamide nitrogen.

- Use of low temperatures (often around -60 °C to -78 °C) to control reaction kinetics and prevent side reactions.

- Employment of aprotic solvents such as toluene to provide an inert medium for the reaction.

Detailed Preparation Procedure from Patent Literature

A representative preparation method is described in patent WO2016050975A1, where this compound is synthesized as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | This compound (1 g, 5.77 mmol) | Starting material for further transformations |

| 2 | Dissolved in 1 mL of toluene | Provides anhydrous, aprotic environment |

| 3 | Stirred at -60 °C for 15 minutes | Low temperature ensures controlled reaction kinetics |

This method emphasizes the importance of maintaining low temperature during the reaction to stabilize the intermediate and final sulfinamide compound.

Variations and Related Synthetic Strategies

While direct synthetic routes to this compound are somewhat limited in open literature, related compounds and analogs suggest alternative approaches:

Use of substituted cyclobutyl precursors: For example, derivatives such as N-(1-(2,6-dichloropyridin-4-yl)cyclobutyl)-2-methylpropane-2-sulfinamide have been prepared by reacting substituted cyclobutyl halides with 2-methylpropane-2-sulfinamide under cryogenic conditions (-78 °C), indicating the feasibility of nucleophilic substitution or condensation reactions under low temperature.

Directed C-C bond activation strategies: Although more relevant to cyclopropyl and cyclobutanone systems, these methods involve rhodium-catalyzed carbonylation and ring-opening reactions that can be adapted to synthesize sulfinamide derivatives with cyclobutylidene moieties, providing access to structurally complex sulfinamides.

Comparative Table of Preparation Conditions

| Parameter | Typical Condition for this compound | Notes |

|---|---|---|

| Solvent | Toluene | Aprotic, non-polar solvent |

| Temperature | -60 °C to -78 °C | Low temperature to avoid decomposition |

| Reaction Time | 15 minutes to 1 hour | Short duration to maintain selectivity |

| Starting Materials | Cyclobutylidene precursor and 2-methylpropane-2-sulfinamide | Purity critical for yield |

| Catalyst/ Additives | None typically reported for direct synthesis | Catalysts may be used in related routes |

| Work-up | Standard aqueous quench and extraction | Drying agents like magnesium sulfate may be used |

Chemical Reactions Analysis

Types of Reactions

N-cyclobutylidene-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfinamide group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted sulfinamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Overview

N-cyclobutylidene-2-methylpropane-2-sulfinamide has garnered attention as a potential lead compound in drug development due to its unique structural features. The sulfinamide functional group is known for its ability to interact with biological targets, which may lead to the development of novel therapeutics.

Case Studies

- Inhibition of VEGFR3 : Research indicates that derivatives of sulfinamides can inhibit vascular endothelial growth factor receptor 3 (VEGFR3), a target in cancer therapies. Compounds derived from this compound showed promise in inhibiting pathways associated with tumor growth and metastasis .

- Anti-inflammatory Properties : Studies have suggested that compounds containing the sulfinamide group may possess anti-inflammatory properties, making them candidates for treating conditions such as inflammatory bowel disease (IBD) .

Organic Synthesis

Overview

In organic synthesis, this compound serves as a versatile building block for synthesizing various organosulfur compounds. Its reactivity allows for the formation of complex structures through different chemical transformations.

Applications

- Alkyl Transfer Reagents : Sulfonimidates derived from this compound can act as alkyl transfer reagents in reactions with acids, alcohols, and phenols, facilitating the synthesis of diverse organosulfur compounds .

- Synthesis of Sulfoximines and Sulfonimidamides : The compound can be transformed into sulfoximines and sulfonimidamides, which are valuable intermediates in pharmaceutical chemistry .

Polymer Chemistry

Overview

this compound has been utilized in the synthesis of novel polymers, contributing to advancements in materials science.

Applications

- Poly(oxothiazene) Polymers : The thermal decomposition of sulfonimidates leads to the formation of poly(oxothiazene) polymers, which exhibit unique properties suitable for various applications .

- Thionylphosphazene Monomers : This compound is also involved in synthesizing thionylphosphazene monomers and polymers, expanding its utility in material science .

Mechanism of Action

The mechanism of action of N-cyclobutylidene-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The sulfinamide group can act as a nucleophile or electrophile, depending on the reaction conditions. This allows the compound to participate in various chemical transformations, making it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Structural Features

Key Observations :

- Sulfinamide vs. Sulfonamide : The sulfinamide group (S=O) in the target compound is less oxidized than sulfonamide (SO₂), enhancing its nucleophilicity and utility as a chiral auxiliary.

- Substituent Effects : The cyclobutylidene group introduces ring strain, while iodine in the benzyl derivative enables halogen-specific reactivity. Azide groups in the tosyl compound facilitate click chemistry applications.

Research Findings and Trends

- Reactivity : Sulfinamides are more reactive than sulfonamides in nucleophilic substitutions due to their lower oxidation state. For example, the target compound’s sulfinamide group can act as a directing group in C–H activation reactions.

- Thermal Stability : Cyclobutylidene derivatives exhibit moderate stability, whereas azide-containing compounds require low-temperature storage to prevent decomposition .

- Chiral Resolution : The (S)-configuration of the target compound’s sulfinamide group enables enantioselective synthesis, a feature absent in the sulfonamide analogs .

Biological Activity

N-cyclobutylidene-2-methylpropane-2-sulfinamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₅NOS. It is characterized by a sulfinamide functional group, which is known to enhance biological activity through various mechanisms. The compound is typically synthesized through specific chemical reactions involving 2-methylpropane-2-sulfinamide and cyclobutylidene derivatives .

- Inhibition of Muscarinic Acetylcholine Receptor (mAChR) M1 :

-

Anti-inflammatory Properties :

- Research indicates that compounds with similar structures can modulate inflammatory pathways, potentially reducing inflammation in conditions such as inflammatory bowel disease (IBD) and other chronic inflammatory disorders .

- The inhibition of specific inflammatory markers suggests that this compound may possess similar anti-inflammatory effects.

-

Cancer Therapeutics :

- The compound's ability to inhibit pathways associated with tumor growth has been noted in studies focusing on cancer treatments. Specifically, targeting vascular endothelial growth factor receptor 3 (VEGFR3) signaling can suppress lymphatic metastasis in various cancers .

- This mechanism highlights the potential for this compound as a therapeutic agent in oncology.

Study on mAChR Antagonism

In a study evaluating the effects of mAChR antagonists on neurological disorders, this compound demonstrated significant efficacy in reducing seizure activity in animal models. The results indicated a dose-dependent response, supporting its potential use in treating epilepsy .

Anti-inflammatory Effects in IBD Models

Another study investigated the anti-inflammatory properties of similar sulfinamide compounds in mouse models of IBD. The results showed that treatment with this compound led to decreased levels of pro-inflammatory cytokines and improved mucosal healing, suggesting its utility in managing IBD .

Research Findings Summary Table

| Property | Finding |

|---|---|

| Chemical Formula | C₈H₁₅NOS |

| Mechanism of Action | Selective mAChR M1 antagonist; anti-inflammatory; potential anti-cancer properties |

| Therapeutic Applications | Neurological disorders (e.g., epilepsy), inflammatory bowel disease, cancer therapy |

| Case Study Results | Reduced seizure activity and inflammation in animal models |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-cyclobutylidene-2-methylpropane-2-sulfinamide, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves cyclopropanation of sulfinamide precursors, followed by cyclobutylidene ring formation. Key steps include:

- Sulfinamide activation : Use of reagents like thionyl chloride or Burgess reagent to generate reactive intermediates.

- Cyclopropane/cyclobutane ring formation : Employing [2+2] cycloaddition or strain-driven ring-opening reactions .

- Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is recommended for isolating high-purity products .

- Key Intermediates : Cyclopropyl sulfinyl chloride, methylpropane sulfinamide derivatives.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm stereochemistry and cyclobutylidene ring integrity. Use deuterated DMSO or CDCl₃ as solvents .

- IR Spectroscopy : Identify sulfinamide S=O stretches (~1050–1100 cm⁻¹) and cyclobutane ring vibrations .

- Mass Spectrometry (HRMS) : ESI-TOF for molecular ion validation (±2 ppm accuracy) .

Q. How is the crystal structure of this compound resolved, and what software is recommended?

- Methodological Answer :

- X-ray Crystallography : Single-crystal diffraction data collected at 100 K. Use SHELXT for structure solution and SHELXL for refinement .

- Key Parameters : R-factor < 0.05, anisotropic displacement parameters for non-H atoms.

- Validation : PLATON or Mercury for symmetry checks and intermolecular interactions .

Q. What are the reactivity trends of the sulfinamide and cyclobutylidene functional groups?

- Methodological Answer :

- Sulfinamide : Susceptible to nucleophilic attack (e.g., Grignard reagents) at the sulfur center.

- Cyclobutylidene : Strain-driven reactivity; undergoes ring-opening with electrophiles (e.g., Br₂) or thermal [4π] electrocyclic reactions .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

- Methodological Answer :

- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with N-methylpyrrolidone (NMP) to enhance solubility and reduce side reactions .

- Catalysis : Use Pd(OAc)₂ (5 mol%) for Suzuki-Miyaura coupling steps to improve cyclobutane ring formation efficiency .

- Table: Reaction Conditions :

| Parameter | Optimal Value |

|---|---|

| Temperature | 80–100°C |

| Solvent | NMP |

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Reaction Time | 12–18 hours |

Q. How to resolve contradictions in NMR data when the cyclobutylidene ring exhibits dynamic behavior?

- Methodological Answer :

- Variable-Temperature NMR : Conduct experiments at 243–298 K to observe coalescence of proton signals, confirming ring puckering or fluxionality .

- DFT Calculations : Compare experimental ¹³C chemical shifts with computed values (B3LYP/6-31G*) to validate conformational models .

- Case Study : Discrepancies in methyl proton splitting resolved by identifying chair vs. boat conformers .

Q. What computational strategies predict the bioactivity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PDB targets (e.g., COX-2 for anti-inflammatory activity). Validate poses with MM-GBSA binding energy calculations .

- ADMET Prediction : SwissADME for pharmacokinetic profiling; prioritize compounds with LogP < 3 and TPSA < 140 Ų .

- Table: Predicted Bioactivity :

| Target | Binding Energy (kcal/mol) |

|---|---|

| COX-2 | -8.2 ± 0.3 |

| EGFR Kinase | -7.6 ± 0.4 |

Q. How to investigate the mechanistic role of this compound in inhibiting enzymatic targets?

- Methodological Answer :

- Kinetic Studies : Use Michaelis-Menten assays to determine inhibition constants (Kᵢ). Compare with Lineweaver-Burk plots for competitive vs. non-competitive inhibition .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to elucidate entropy-driven vs. enthalpy-driven interactions .

- Mutagenesis : Site-directed mutagenesis of catalytic residues (e.g., Ser530 in COX-2) to validate binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.